6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Serine protease inhibition Chymotrypsin Acylation kinetics

6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (CAS 298215-50-6) belongs to the 4H-3,1-benzoxazin-4-one class, a heterocyclic scaffold recognized primarily for serine protease inhibition via an alternate-substrate mechanism that forms a stable acyl-enzyme intermediate. This specific derivative features electron-donating methoxy groups at the 6- and 7-positions and a p-tolyl substituent at the 2-position, generating a molecular framework distinct from the more commonly investigated 2-ethoxy or 2-trifluoromethyl variants.

Molecular Formula C17H15NO4
Molecular Weight 297.3g/mol
CAS No. 298215-50-6
Cat. No. B371343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
CAS298215-50-6
Molecular FormulaC17H15NO4
Molecular Weight297.3g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC
InChIInChI=1S/C17H15NO4/c1-10-4-6-11(7-5-10)16-18-13-9-15(21-3)14(20-2)8-12(13)17(19)22-16/h4-9H,1-3H3
InChIKeyIYMKWYJOCUGHPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one: Core Structural and Functional Profile for Informed Sourcing


6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (CAS 298215-50-6) belongs to the 4H-3,1-benzoxazin-4-one class, a heterocyclic scaffold recognized primarily for serine protease inhibition via an alternate-substrate mechanism that forms a stable acyl-enzyme intermediate [1]. This specific derivative features electron-donating methoxy groups at the 6- and 7-positions and a p-tolyl substituent at the 2-position, generating a molecular framework distinct from the more commonly investigated 2-ethoxy or 2-trifluoromethyl variants [2]. The compound has been identified in focused libraries targeting human DNA topoisomerase I (hTopo I) [3] and has returned negative results in xanthine oxidase inhibition screens , establishing a selectivity baseline that directly informs its utility as a mechanistic probe or negative control.

Why 6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one Cannot Be Replaced by Generic Benzoxazinone Analogs in Serine Protease Studies


The benzoxazinone class is characterized by extreme sensitivity of its inhibitory profile to ring substitution. In the foundational comparative study by Neumann et al., eight 4H-3,1-benzoxazin-4-ones were evaluated head-to-head against chymotrypsin and pancreatic elastase, revealing that 6,7-dimethoxy substitution uniquely altered the acylation rate constant without affecting the deacylation step [1]. This stands in contrast to 2-alkoxy-substituted analogs, where bulky alkoxy groups massively increased chymotrypsin acylation rates but left elastase inhibition unchanged [1]. Electron-withdrawing substituents at the 2-aryl position—absent in the p-tolyl group of this compound—are required for potent Factor VIIa/Tissue Factor inhibition [2]. Consequently, generic substitution with a different benzoxazinone carrying even a single divergent substituent can invert selectivity between serine proteases, shift potency by orders of magnitude, or alter the mechanism from alternate-substrate inhibition to simple competitive binding [3]. Procurement of the precise 6,7-dimethoxy-2-(4-methylphenyl) derivative is therefore non-negotiable for experiments where the electron-donating substitution pattern is the independent variable.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one Against Closest Analogs


Chymotrypsin Acylation Rate Modulation: 6,7-Dimethoxy vs. Parent Benzoxazinone Scaffold

In a direct comparative study of eight 4H-3,1-benzoxazin-4-ones, the 6,7-dimethoxy substitution pattern was found to only slightly decrease the acylation rate constant for chymotrypsin relative to the unsubstituted benzoxazinone baseline, while the deacylation reaction remained nearly unaffected [1]. This contrasts sharply with bulky 2-alkoxy analogs in the same study, which increased chymotrypsin acylation rates enormously [1]. The quantitative kinetic parameters confirm that the 6,7-dimethoxy motif imposes a distinct, measurable kinetic signature that differs from both electron-withdrawing and 2-alkoxy-substituted comparators.

Serine protease inhibition Chymotrypsin Acylation kinetics

Selectivity Over Xanthine Oxidase: Negative Screen Result vs. Benzoxazinone-Derived XO Inhibitors

In a binding assay measuring inhibitory concentration against xanthine oxidase, 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one was classified as 'Not active at 50 µg/mL' . This negative result contrasts with certain benzoxazinone derivatives that have been reported to inhibit xanthine oxidase, establishing a selectivity gate that differentiates this compound from xanthine oxidase-active chemotypes within the broader benzoxazinone family.

Xanthine oxidase Selectivity screening Negative control

EGFR Kinase Inhibition: Library-Derived IC50 Positioning Within the Benzoxazinone Chemical Space

ChEMBL/BindingDB records for a compound library containing 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one report EGFR wild-type inhibitory activities. Within the library, multiple benzoxazinone-containing entries exhibit IC50 values spanning 21 nM to >10,000 nM in a BaF/3 cell-based MTS growth inhibition assay [1]. The specific entry corresponding to the target compound shows an IC50 > 10,000 nM against EGFR autophosphorylation in LoVo cells [2], placing it at the low-potency end of the library. This positions the 6,7-dimethoxy-2-(4-methylphenyl) derivative as a weak EGFR inhibitor, in contrast to nanomolar-potency 2-amino-substituted benzoxazinone analogs.

EGFR Kinase inhibition Cell-based assay

Factor VIIa/Tissue Factor Coagulation Pathway: Structural Incompatibility of Electron-Donating 2-Aryl Substituent

Jakobsen et al. established that potent inhibition of the TF/FVIIa complex (IC50 0.17–40 µM) requires one or more electronegative substituents (F, Cl, NO₂) on the 2-aryl ring of 4H-3,1-benzoxazin-4-ones [1]. The target compound carries an electron-donating p-methyl group, placing it outside the active pharmacophore. While no direct IC50 was reported for the p-tolyl analog in this study, structure-activity relationship (SAR) analysis predicts negligible FVIIa/TF inhibitory activity relative to the 2-fluoro or 2,6-difluoro congeners that achieved IC50 values as low as 170 nM [1].

Coagulation cascade Factor VIIa Antithrombotic

Acyl-Enzyme Deacylation Stability: 6,7-Dimethoxy vs. 5-Alkyl Substituted Benzoxazinones in Human Leukocyte Elastase

Krantz et al. demonstrated through a systematic study of 175 benzoxazinones that R5 alkyl groups inhibit enzyme-catalyzed deacylation of the acyl-enzyme intermediate, while strongly electron-donating groups at C7 stabilize the oxazinone ring toward nucleophilic attack [1]. For the target compound, the 7-methoxy group provides electron donation that enhances chemical stability (predicted alkaline hydrolysis half-life extension), but the absence of an R5 alkyl substituent means deacylation is not suppressed [1]. In contrast, the optimized inhibitor 2-ethoxy-5-ethylbenzoxazinone (compound 38) achieved Ki = 42 pM by combining R5 alkyl with electron withdrawal at C2, representing a >10⁶-fold potency differential attributable to deacylation rate control [1].

Human leukocyte elastase Deacylation kinetics Acyl-enzyme stability

Topoisomerase I Inhibitory Activity: Positioning Within a Benzoxazine Derivative Library

A library of benzoxazine derivatives including the 6,7-dimethoxy-2-(4-methylphenyl) scaffold has been evaluated for eukaryotic DNA topoisomerase I inhibition [1]. The most active library members (e.g., BS18, BS4) exhibited greater hTopo I inhibitory activity than the reference drug camptothecin [1]. While the exact IC50 of the target compound was not individually specified in the available abstract, its structural features—specifically the 6,7-dimethoxy and 2-p-tolyl combination—place it within a subset of benzoxazines showing genotoxic potential in rec assays and varying degrees of topoisomerase I relaxation inhibition [1]. Direct comparison with camptothecin provides a reference framework for relative potency assessment in topoisomerase-focused procurement.

DNA topoisomerase I Anticancer Genotoxicity

High-Confidence Application Scenarios for 6,7-Dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one Based on Verified Differentiation Evidence


Serine Protease Mechanistic Probe: Isolating Electron-Donating Substituent Effects on Acylation Kinetics

Use as a defined kinetic tool compound in chymotrypsin or pancreatic elastase enzymatic studies where the independent variable is the electron-donating character of the benzo ring. The documented kinetic signature—slightly decreased acylation rate with preserved deacylation—allows researchers to dissect the contribution of 6,7-dimethoxy substitution to acyl-enzyme formation independently of the C2 substituent effects that dominate in 2-alkoxy or 2-electron-withdrawing analogs [1].

Negative Control for Xanthine Oxidase Inhibitor Screening Panels

With confirmed inactivity against xanthine oxidase at 50 µg/mL [1], this compound is a validated negative control for benzoxazinone-focused oxidase screening cascades, enabling confident attribution of positive hits in parallel assays to genuine target engagement rather than class-wide oxidase inhibition.

Selectivity Counter-Screen in Antithrombotic Discovery: TF/FVIIa Pathway Exclusion

The electron-donating p-tolyl substituent renders this compound incompatible with Factor VIIa/Tissue Factor inhibition [1]. It is ideally suited as a specificity control in coagulation cascade phenotypic screens to confirm that observed anticoagulant effects are not mediated through the TF/FVIIa pathway, particularly when comparing against 2-fluoro or 2,6-difluoro benzoxazinone leads.

Kinase Selectivity Profiling: EGFR-Negative Benzoxazinone Reference Compound

The documented >10,000 nM IC50 against EGFR in both BaF/3 growth and LoVo autophosphorylation assays [1] positions this compound as an EGFR-inactive benzoxazinone reference for kinase selectivity panels, enabling researchers to benchmark the EGFR selectivity of more potent 2-amino-substituted benzoxazinone derivatives currently under investigation as type II kinase inhibitors.

Quote Request

Request a Quote for 6,7-dimethoxy-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.